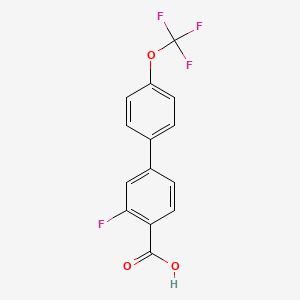

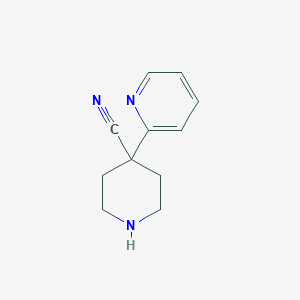

4-(Pyridin-2-yl)piperidine-4-carbonitrile

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of 4-(Pyridin-2-yl)piperidine-4-carbonitrile involves several steps. The process begins with the reaction of tert-butyl 4-cyano-4-pyridin-2-ylpiperidine-1-carboxylate with TFA-DCM at 0°C . The reaction mixture is then stirred for 40 minutes at 0°C. After this time, the reaction mixture is quenched with a saturated ammonium chloride solution and extracted with dichloromethane . The resultant product is then subjected to silica gel chromatography to yield 4-pyridin-2-ylpiperidine-4-carbonitrile .Molecular Structure Analysis

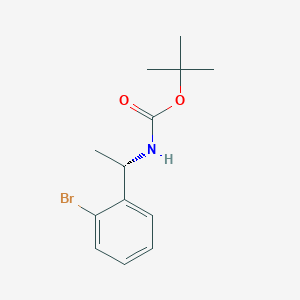

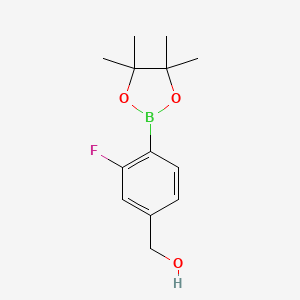

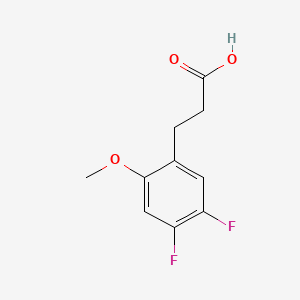

The InChI code for 4-(Pyridin-2-yl)piperidine-4-carbonitrile is 1S/C11H13N3/c12-9-11(4-7-13-8-5-11)10-3-1-2-6-14-10/h1-3,6,13H,4-5,7-8H2 . This code provides a unique representation of the molecule’s structure.Chemical Reactions Analysis

The chemical reactions involving 4-(Pyridin-2-yl)piperidine-4-carbonitrile are complex and involve multiple steps. For example, the compound can be used in the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans .Physical And Chemical Properties Analysis

4-(Pyridin-2-yl)piperidine-4-carbonitrile is a solid at room temperature . It should be stored in a dark place under an inert atmosphere .Applications De Recherche Scientifique

Drug Design and Synthesis

Piperidines, including “4-(Pyridin-2-yl)piperidine-4-carbonitrile”, are among the most important synthetic fragments for designing drugs . They play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals .

Anticancer Applications

Compounds with a piperidine backbone, like “4-(Pyridin-2-yl)piperidine-4-carbonitrile”, have been shown to possess anticancer effects . They can be utilized in different ways as anticancer agents .

Antidiabetic Applications

Piperidine derivatives also have potential antidiabetic applications . They can be used in the development of drugs for the treatment of diabetes .

Antioxidant Applications

Piperidine derivatives have been found to exhibit antioxidant properties . They can be used in the development of drugs that require antioxidant properties .

Anti-Obesity Applications

Piperidine derivatives have potential anti-obesity applications . They can be used in the development of drugs for the treatment of obesity .

Antihypertensive Applications

Piperidine derivatives can be used in the development of antihypertensive drugs . They have potential applications in the treatment of hypertension .

Antimalarial Applications

Piperidine derivatives have potential antimalarial applications . They can be used in the development of drugs for the treatment of malaria .

Anti-Inflammatory Applications

Piperidine derivatives can be used in the development of anti-inflammatory drugs . They have potential applications in the treatment of inflammation .

Safety And Hazards

Propriétés

IUPAC Name |

4-pyridin-2-ylpiperidine-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3/c12-9-11(4-7-13-8-5-11)10-3-1-2-6-14-10/h1-3,6,13H,4-5,7-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXQVGWZSCZUOKK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1(C#N)C2=CC=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40693637 | |

| Record name | 4-(Pyridin-2-yl)piperidine-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40693637 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Pyridin-2-yl)piperidine-4-carbonitrile | |

CAS RN |

767263-33-2 | |

| Record name | 4-(Pyridin-2-yl)piperidine-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40693637 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-Butyl-2-(2-[3-[2-(1-butyl-1H-benzo[CD]indol-2-ylidene)-ethylidene]-2-phenyl-cyclopent-1-enyl]-vinyl)-benzo[CD]indolium tetrafluoroborate](/img/structure/B1440894.png)

![N-[1-[4-(2,2,2-trifluoroethoxy)phenyl]ethylidene]hydroxylamine](/img/structure/B1440898.png)